molecular formula C14H16O3 B1400755 (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid ethyl ester CAS No. 1292290-97-1

(3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid ethyl ester

Cat. No. B1400755
CAS RN: 1292290-97-1
M. Wt: 232.27 g/mol
InChI Key: IHSMNXDTRPKCCG-LBPRGKRZSA-N
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Description

(3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid ethyl ester, also known as 4-hydroxyhexenyl phenyl acetate (4-HPAE), is an organic compound that has recently been studied for its potential as a therapeutic agent. 4-HPAE is a naturally occurring compound that can be found in various plants, fungi, and bacteria. It has been used in traditional medicine for centuries, and recent studies have revealed that it has a variety of pharmacological activities.

Scientific Research Applications

Drug Design and Synthesis

(3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid ethyl ester: is a compound of interest in the field of drug design due to its structural complexity and potential biological activity . Its unique structure could be utilized to create novel molecules with specific pharmacological properties. The ester group in the compound provides a versatile handle for further chemical modifications, allowing for the synthesis of a variety of derivatives that could be screened for therapeutic activity.

Neutron Capture Therapy

The compound’s potential as a boron-carrier makes it a candidate for use in neutron capture therapy . This form of cancer treatment relies on the delivery of boron to tumor cells, followed by irradiation with neutrons. The boron atoms capture the neutrons and undergo fission, selectively destroying cancerous cells. The stability and delivery of boron-carriers like Ethyl (3S)-3-(4-hydroxyphenyl)hex-4-ynoate are crucial for the effectiveness of this therapy.

Melanin Biosynthesis Inhibition

Research has indicated that derivatives of hydroxyaniline, which is structurally similar to Ethyl (3S)-3-(4-hydroxyphenyl)hex-4-ynoate , have strong inhibitory activities against melanin biosynthesis . This suggests that the compound could be used in the development of skin-whitening agents or treatments for hyperpigmentation disorders.

Organic Synthesis

In synthetic organic chemistry, esters like (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid ethyl ester are valuable for their reactivity. They can be used in a variety of chemical transformations, including reductions, oxidations, and coupling reactions, to produce complex organic molecules .

properties

IUPAC Name

ethyl (3S)-3-(4-hydroxyphenyl)hex-4-ynoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O3/c1-3-5-12(10-14(16)17-4-2)11-6-8-13(15)9-7-11/h6-9,12,15H,4,10H2,1-2H3/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHSMNXDTRPKCCG-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C#CC)C1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C[C@H](C#CC)C1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Phenol 1.2 (1.2 g, 4 mmol) was dissolved in pyridine (3 mL) and ethanol (1 mL). The mixture was heated to 90° C. for 16 h and then concentrated to an oil which was purified by column chromatography (elution with 1-3% MeOH in dichloromethane). Phenol 16 (0.88 g, 91%) was obtained as an oil. 1H NMR(500 MHz)(acetone-d6) δ 8.24 (s, 1H); 7.21 (d, 2H, J=9.5 Hz); 6.78 (d, 2H, J=9.0 Hz); 4.06 (m, 2H); 3.98 (m, 1H); 2.68-2.59 (m, 2H); 1.78 (d, 3H, J=2.5 Hz); 1.75 (t, 3H, J=7.0 Hz). MS ESI (pos.) m/e: 233.1 (M+H); 255.1 (M+Na).
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step Two
Yield
91%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid ethyl ester
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(3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid ethyl ester
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(3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid ethyl ester
Reactant of Route 6
(3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid ethyl ester

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